A Technical Guide to 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine: A Privileged Scaffold for Modern Drug Discovery
A Technical Guide to 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine: A Privileged Scaffold for Modern Drug Discovery
Executive Summary
The confluence of privileged heterocyclic scaffolds with strategic fluorine substitution represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine, a compound embodying this principle. The naphthyridine core is a well-established pharmacophore found in a multitude of biologically active agents, while the trifluoromethyl group offers profound benefits in modulating pharmacokinetic and pharmacodynamic properties.[1][2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the compound's structural attributes, a proposed synthetic pathway with mechanistic rationale, and its potential as a versatile building block in the design of novel therapeutics.
Introduction: The Strategic Value of Fluorinated Naphthyridines
The search for novel chemical entities with improved efficacy, safety, and metabolic profiles is a primary driver in pharmaceutical research. Within this landscape, the 1,2,3,4-tetrahydro-2,6-naphthyridine core has emerged as a structure of significant interest. Naphthyridines, as a class, are isomeric heterocyclic compounds consisting of two fused pyridine rings.[4] Their derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][5][6] The partially saturated tetrahydro-naphthyridine variant provides a three-dimensional geometry that can be crucial for specific and high-affinity interactions with biological targets.
The introduction of a trifluoromethyl (-CF₃) group is a widely employed and highly effective strategy in drug design.[7][8] This group is a powerful electron-withdrawing moiety that can significantly alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.
-
Lipophilicity: The -CF₃ group increases lipophilicity, which can enhance membrane permeability and facilitate passage across the blood-brain barrier.
-
Binding Affinity: It can modulate the pKa of nearby functional groups and participate in unique non-covalent interactions (e.g., orthogonal multipolar C-F···C=O interactions), potentially improving target binding.[3]
Therefore, 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine stands as a high-potential scaffold, merging the proven biological relevance of the naphthyridine core with the pharmacokinetic advantages conferred by trifluoromethylation.
Structural Elucidation and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational to its use in research. 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine is defined by the fusion of a dihydropyridine ring and a trifluoromethyl-substituted pyridine ring.
Caption: Structure of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine.
Table 1: Physicochemical and Spectroscopic Data
| Parameter | Value | Source / Comment |
| CAS Number | 765298-22-4 | [9][10][11] |
| Molecular Formula | C₉H₉F₃N₂ | [9][10][11] |
| Molecular Weight | 202.18 g/mol | [9][10][11] |
| SMILES | FC(C1=CC2=C(C=N1)CCNC2)(F)F | [11] |
| ¹H NMR | (Predicted) Signals expected for aromatic protons (singlet and doublet), and three distinct aliphatic methylene (-CH₂-) signals in the 2.5-4.5 ppm range. | Spectral data is available from commercial suppliers.[9][11] |
| ¹³C NMR | (Predicted) Signals for aromatic carbons (including a quartet for the C-CF₃ carbon due to C-F coupling), aliphatic carbons, and a CF₃ signal. | |
| Mass Spec (MS) | (Predicted) [M+H]⁺ at m/z 203.07. Fragmentation may involve loss of CF₃ or cleavage of the tetrahydro ring. | |
| Purity | ≥98% (Typical) | [9] |
| Appearance | (Typical) Off-white to yellow solid | |
| Storage | Store in a dry, sealed container, typically at 2-8°C. | [11] |
Expert Interpretation of Spectroscopic Data: The structural confirmation of this molecule relies on a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to be informative. The aromatic region should display two distinct signals for the protons at the C-5 and C-8 positions. The saturated ring should show three non-equivalent methylene proton signals, likely complex multiplets due to coupling, corresponding to the C-1, C-3, and C-4 positions. The integration of these signals (1:1:2:2:2) would confirm the proton count.
-
¹⁹F NMR: A single sharp singlet would be the definitive signature of the trifluoromethyl group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass for the parent ion.
Proposed Synthesis and Mechanistic Rationale
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Buchwald-Hartwig Amination to form the Pyridinyl-Piperazinone Intermediate
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Rationale: This step constructs the crucial C-N bond, linking the two key fragments. The Buchwald-Hartwig cross-coupling is a powerful and reliable method for forming aryl amine bonds, offering high functional group tolerance. The choice of Xantphos as a ligand is common for coupling with 2-halopyridines, as its wide bite angle facilitates the reductive elimination step.
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq), N-Boc-piperazine-2-one (1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.05 eq).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110°C and stir for 12-18 hours, monitoring by TLC or LC-MS for consumption of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the coupled intermediate.
-
Step 2: Reduction of Lactam and Pyridine Ring
-
Rationale: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required to reduce both the amide (lactam) carbonyl and the pyridine ring to the desired saturated tetrahydro-naphthyridine core in a single, efficient step. The reaction is performed at low temperature initially to control the exothermic reaction.
-
Procedure:
-
Dissolve the intermediate from Step 1 in anhydrous tetrahydrofuran (THF) in a flame-dried flask under argon and cool to 0°C in an ice bath.
-
Slowly add a solution of LiAlH₄ in THF (4.0 eq) dropwise, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the flask to 0°C and quench the reaction cautiously by sequential dropwise addition of water, then 15% aqueous NaOH, then water again (Fieser workup).
-
Stir the resulting slurry vigorously for 30 minutes until a white precipitate forms.
-
Filter the solid, wash thoroughly with ethyl acetate, and concentrate the combined organic filtrates to yield the crude Boc-protected product, which can be used in the next step without further purification or purified by chromatography if necessary.
-
Step 3: Boc Deprotection
-
Rationale: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the secondary amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the standard and highly effective reagent for this transformation, yielding the trifluoroacetate salt of the final product, which can be neutralized or used as is.
-
Procedure:
-
Dissolve the crude product from Step 2 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 eq) and stir the solution at room temperature for 1-2 hours.
-
Monitor deprotection by TLC or LC-MS.
-
Upon completion, concentrate the solvent in vacuo.
-
To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over sodium sulfate, filter, and concentrate to yield the final product, 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine. Further purification can be achieved by chromatography or crystallization.
-
Applications in Drug Discovery and Medicinal Chemistry
This specific molecule is best viewed as a strategic building block for library synthesis. Its value lies in the secondary amine at the N-2 position, which serves as a versatile chemical handle for further functionalization.
Caption: Role as a versatile drug discovery building block.
Researchers can leverage the N-2 amine for a variety of coupling reactions to rapidly generate a library of diverse analogues for screening:
-
Acylation/Sulfonylation: Reaction with various acyl chlorides or sulfonyl chlorides to explore interactions in amide/sulfonamide binding pockets.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce a wide range of substituted alkyl groups.
-
Alkylation: Direct reaction with alkyl halides to introduce small alkyl substituents.
Given the known activities of the broader naphthyridine class, libraries derived from this scaffold would be prime candidates for screening in assays related to oncology, virology, and bacteriology.[1][6] The presence of the CF₃ group and the tetrahydro- ring makes it particularly attractive for developing agents targeting the central nervous system (CNS), where metabolic stability and membrane permeability are paramount.
Safety and Handling
As a chemical intermediate intended for research, 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash affected areas thoroughly with water.
-
Refer to the material safety data sheet (MSDS) provided by the supplier for complete safety information.[9]
-
Conclusion and Future Outlook
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine is more than a mere collection of atoms; it is a rationally designed building block that encapsulates several principles of modern medicinal chemistry. It offers a rigid, biologically relevant core, a three-dimensional character for sophisticated molecular recognition, a key metabolic blocking group, and a versatile handle for synthetic elaboration. While data on the biological activity of this specific molecule is yet to be published, its potential as a starting point for the discovery of novel therapeutics is clear and compelling. Future research will undoubtedly focus on the synthesis and screening of derivative libraries to unlock the full potential of this promising scaffold in the ongoing quest for new and improved medicines.
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On the Unimolecular Breakdown Products of Short Deprotonated Per‐ and Poly‐Fluorinated Acids and Alcohols. ChemPhysChem (Wiley). [Link]
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